

# Spectrophotometric Assay for Determining Iron Concentration from Ferrous Fumarate

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## Compound of Interest

Compound Name: *Iron fumarate*

Cat. No.: *B083845*

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Application Note AP-SF-2025

## Introduction

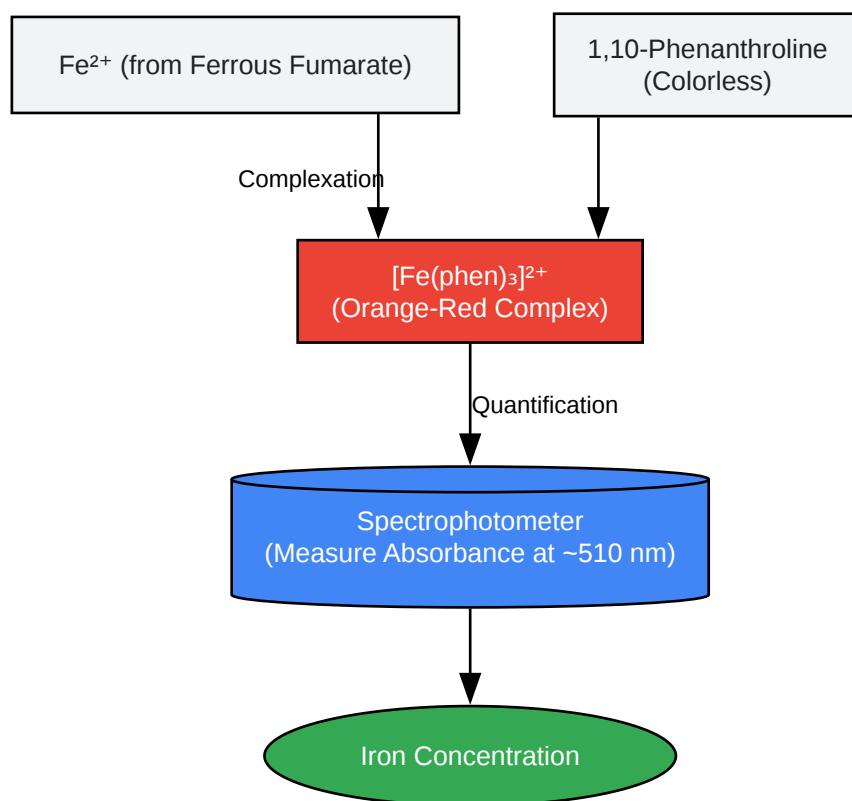
Ferrous fumarate is a widely used iron supplement for the prevention and treatment of iron deficiency anemia. Accurate quantification of the iron content in raw materials and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, rapid, and reliable spectrophotometric method for the determination of iron concentration from ferrous fumarate. The method is based on the reaction of ferrous iron ( $\text{Fe}^{2+}$ ) with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the iron concentration. This protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of iron-containing pharmaceuticals.

## Principle

The assay is based on the principle of colorimetry. Ferrous iron ( $\text{Fe}^{2+}$ ) from the dissolved ferrous fumarate sample reacts with a chromogenic agent, such as 1,10-phenanthroline or Ferrozine, to form a stable, intensely colored complex. The intensity of the color, measured as absorbance using a spectrophotometer at a specific wavelength, is directly proportional to the concentration of iron in the sample, following the Beer-Lambert law. To ensure all iron is in the ferrous state for accurate measurement, a reducing agent is employed to convert any ferric iron ( $\text{Fe}^{3+}$ ) that may be present due to oxidation back to ferrous iron ( $\text{Fe}^{2+}$ ).

## Signaling Pathway/Chemical Reaction

The core of this assay is the chemical reaction between ferrous iron and the chromogenic agent. The following diagram illustrates the key steps involved in the formation of the colored complex with 1,10-phenanthroline.

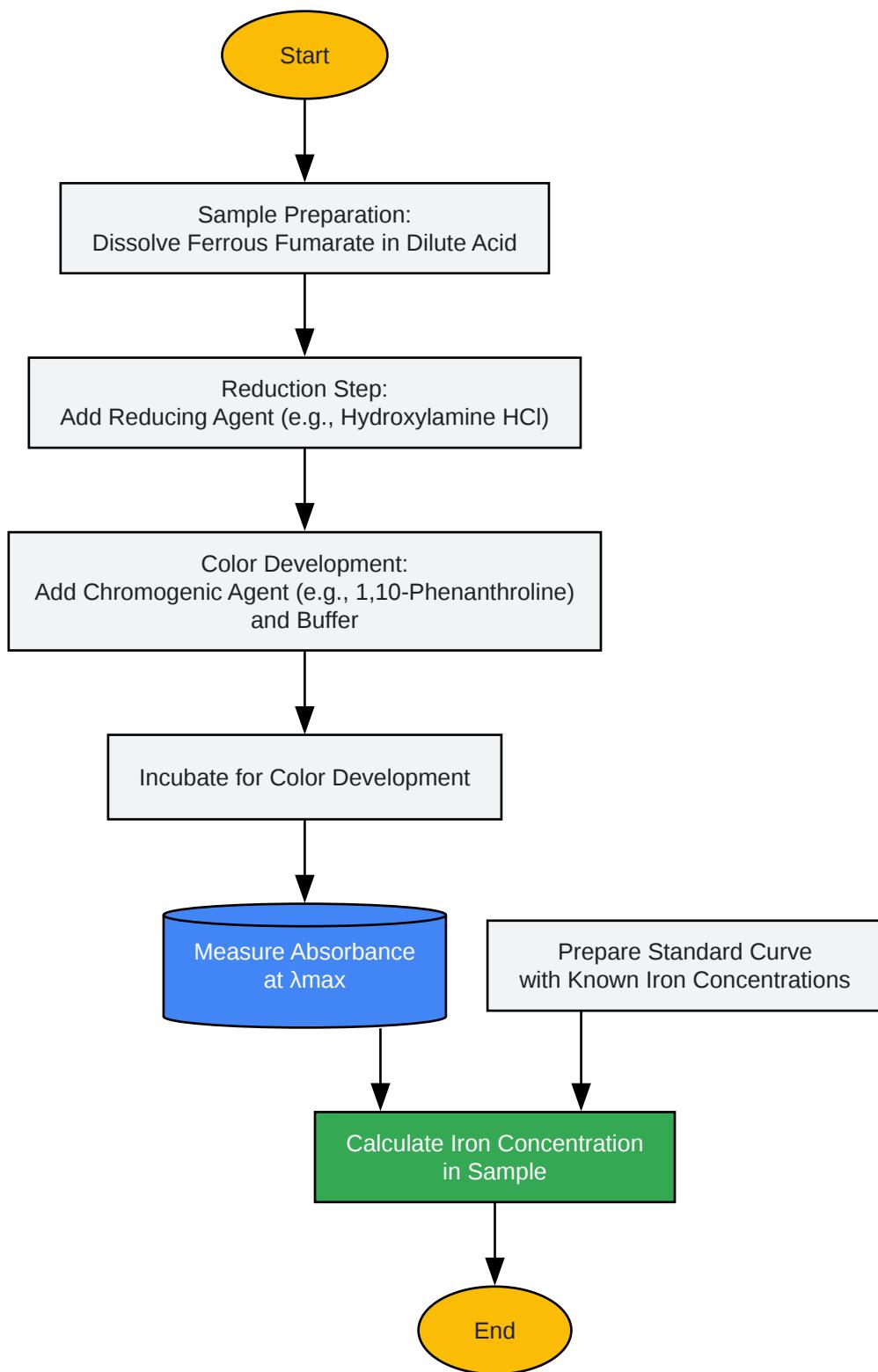


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Caption: Chemical reaction and quantification workflow.

## Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined in the following workflow diagram.



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Caption: Spectrophotometric iron assay workflow.

## Materials and Reagents

The following tables summarize the necessary equipment and reagents for the assay.

Table 1: Equipment

Equipment	Specification
UV-Vis Spectrophotometer	Capable of measuring absorbance at the required wavelength (e.g., 510 nm)
Analytical Balance	Readable to 0.1 mg
Volumetric Flasks	Class A; various sizes (e.g., 50 mL, 100 mL, 1000 mL)
Pipettes	Class A; various sizes (e.g., 1 mL, 5 mL, 10 mL)
Cuvettes	1 cm path length, quartz or glass
pH Meter	Calibrated
Hot Plate/Stirrer	For sample dissolution
Beakers and Glassware	Standard laboratory grade

Table 2: Reagents

Reagent	Preparation/Concentration
Ferrous Fumarate Sample	Powder or crushed tablets
Hydrochloric Acid (HCl)	0.1 N solution[1]
Hydroxylamine Hydrochloride	10% (w/v) in deionized water[2]
1,10-Phenanthroline	0.1% (w/v) in 50% ethanol
Sodium Acetate Buffer	1.2 M[2]
Iron Standard Stock Solution	100 µg/mL (prepared from ferrous ammonium sulfate)[3]
Deionized Water	High purity

## Experimental Protocols

### Preparation of Reagents

- 0.1 N Hydrochloric Acid: Carefully add the required volume of concentrated HCl to deionized water and dilute to the final volume.
- 10% Hydroxylamine Hydrochloride: Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
- 0.1% 1,10-Phenanthroline: Dissolve 0.1 g of 1,10-phenanthroline in 50 mL of ethanol and then add 50 mL of deionized water.
- 1.2 M Sodium Acetate Buffer: Dissolve the appropriate amount of sodium acetate in deionized water to achieve a 1.2 M solution.
- Iron Standard Stock Solution (100 µg/mL): Accurately weigh a precise amount of ferrous ammonium sulfate hexahydrate, dissolve it in deionized water containing a small amount of dilute sulfuric acid to prevent hydrolysis, and dilute to a known volume in a volumetric flask. [4]

### Preparation of Standard Curve

- Prepare a series of working standard solutions by diluting the iron standard stock solution with deionized water to concentrations ranging from, for example, 0.5 to 5.0  $\mu\text{g/mL}$ .
- Into a series of 50 mL volumetric flasks, pipette 10 mL of each working standard solution.
- To each flask, add 1 mL of hydroxylamine hydrochloride solution and mix well.
- Add 10 mL of 1,10-phenanthroline solution and 8 mL of sodium acetate buffer to each flask.
- Dilute to the 50 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for at least 10 minutes for full color development.[\[2\]](#)
- Measure the absorbance of each standard solution at 510 nm against a reagent blank (prepared in the same manner but with 10 mL of deionized water instead of the iron standard).
- Plot a calibration curve of absorbance versus iron concentration ( $\mu\text{g/mL}$ ).

## Sample Preparation and Analysis

- Accurately weigh an amount of powdered ferrous fumarate sample equivalent to a known amount of iron.
- Transfer the sample to a beaker and add 25 mL of 0.1 N hydrochloric acid.[\[1\]](#)
- Gently heat the solution on a hot plate with stirring until the sample is completely dissolved.  
[\[5\]](#)
- Cool the solution to room temperature and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water and mix well.
- Filter the solution if necessary to remove any insoluble excipients.
- Pipette an appropriate aliquot of the sample solution into a 50 mL volumetric flask to ensure the final iron concentration falls within the range of the standard curve.

- Follow steps 3-7 from the "Preparation of Standard Curve" protocol to develop the color and measure the absorbance of the sample.
- Calculate the iron concentration in the sample solution using the equation of the line from the standard curve.
- Determine the amount of iron in the original ferrous fumarate sample, taking into account the dilution factors.

## Data Presentation

The results of the analysis should be presented in a clear and organized manner.

Table 3: Standard Curve Data

Standard Concentration ( $\mu\text{g/mL}$ )	Absorbance at 510 nm
0.0 (Blank)	0.000
0.5	[Absorbance Value]
1.0	[Absorbance Value]
2.0	[Absorbance Value]
3.0	[Absorbance Value]
4.0	[Absorbance Value]
5.0	[Absorbance Value]

Table 4: Sample Analysis Data

Sample ID	Weight of Sample (mg)	Dilution Factor	Absorbance at 510 nm	Calculated Iron Concentration (mg/g)
[Sample 1]	[Weight]	[Factor]	[Absorbance]	[Concentration]
[Sample 2]	[Weight]	[Factor]	[Absorbance]	[Concentration]

## Conclusion

This application note provides a detailed protocol for the spectrophotometric determination of iron in ferrous fumarate. The method is straightforward, cost-effective, and provides accurate and reproducible results, making it an ideal choice for routine quality control analysis in the pharmaceutical industry. The use of a stable chromogenic agent and a robust experimental procedure ensures the reliability of the obtained data.

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